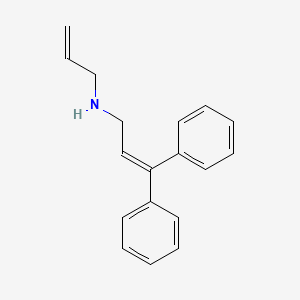![molecular formula C21H35ClSiSn B14338140 {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane CAS No. 108307-31-9](/img/structure/B14338140.png)
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: is a complex organometallic compound with the molecular formula C21H38ClSiSn and a molecular weight of 472.766 g/mol . This compound is notable for its unique combination of tin (Sn) and silicon (Si) atoms within its structure, which imparts distinctive chemical properties and reactivity.
准备方法
The synthesis of {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane typically involves the reaction of dicyclohexyltin chloride with (dimethyl)phenylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
化学反应分析
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides of tin and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and tin oxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and coatings due to its stability and reactivity.
作用机制
The mechanism of action of {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane involves its ability to form stable complexes with other molecules. The tin and silicon atoms in the compound can coordinate with various ligands, leading to the formation of new chemical species. These interactions can affect the compound’s reactivity and stability, making it useful in a variety of applications .
相似化合物的比较
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: can be compared with other organometallic compounds such as:
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylgermane: Similar in structure but contains germanium instead of silicon.
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylplumbane: Contains lead instead of silicon.
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylstannane: Contains an additional tin atom instead of silicon.
The uniqueness of This compound lies in its combination of tin and silicon, which imparts distinctive chemical properties and reactivity compared to its analogs .
属性
CAS 编号 |
108307-31-9 |
|---|---|
分子式 |
C21H35ClSiSn |
分子量 |
469.7 g/mol |
IUPAC 名称 |
[chloro(dicyclohexyl)stannyl]methyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H13Si.2C6H11.ClH.Sn/c1-10(2,3)9-7-5-4-6-8-9;2*1-2-4-6-5-3-1;;/h4-8H,1H2,2-3H3;2*1H,2-6H2;1H;/q;;;;+1/p-1 |
InChI 键 |
MTWLZAUZASGWBA-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C[Sn](C1CCCCC1)(C2CCCCC2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
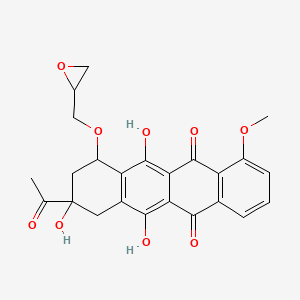
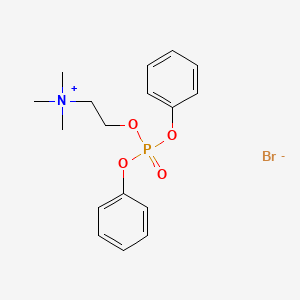
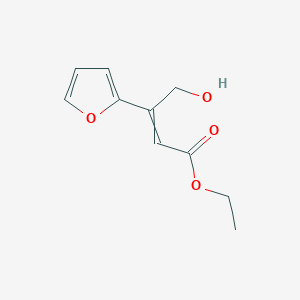
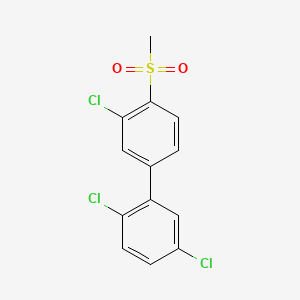
![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
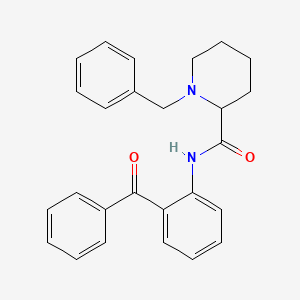

![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)
![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
